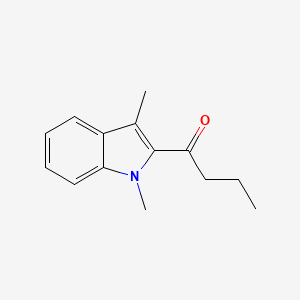

1-(1,3-Dimethyl-1H-indol-2-yl)butan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(1,3-Dimethyl-1H-indol-2-yl)butan-1-one” is a chemical compound with the molecular formula C12H13NO. It has a molecular weight of 187.2377 . This compound is also known as Ethanone, 1-(1,3-dimethyl-1H-indol-2-yl)- .

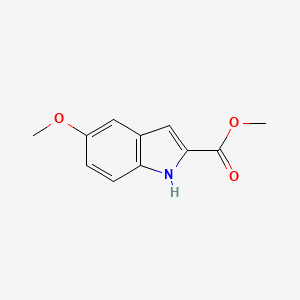

Molecular Structure Analysis

The molecular structure of “1-(1,3-Dimethyl-1H-indol-2-yl)butan-1-one” can be represented by the InChI string: InChI=1S/C12H13NO/c1-8-10-6-4-5-7-11(10)13(3)12(8)9(2)14/h4-7H,1-3H3 . This indicates the presence of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Wissenschaftliche Forschungsanwendungen

Photovoltaic Applications

1-(1,3-Dimethyl-1H-indol-2-yl)butan-1-one and its derivatives have been explored for improving the photoelectric conversion efficiency in dye-sensitized solar cells. For instance, specific cyanine dyes containing the 1,3-dimethylindolyl group were found to enhance solar cell performance significantly (Wu et al., 2009).

Photophysical Properties for Metal Ion Sensors

Compounds containing the 1,3-dimethylindolyl unit have been studied for their photophysical properties, particularly for their potential as metal ion sensors. For example, specific derivatives exhibited color change upon interaction with aluminum(III) ions, suggesting their application as visual sensors for metal ion detection (Kumar et al., 2015).

Synthesis and Reactivity Studies

Various studies have focused on the synthesis and reactivity of compounds incorporating the 1-(1,3-dimethyl-1H-indol-2-yl)butan-1-one structure. These include exploring reactions with different heterocycles, understanding gas-phase thermolysis, and synthesizing various derivatives for further chemical investigations. This research provides insight into the chemical behavior and potential applications of these compounds in synthetic chemistry (Acheson et al., 1979; Dib et al., 2004; Sarıöz et al., 2006).

Agricultural Applications

In agriculture, studies have looked into the transportation and accumulation of certain fungicides in plants, where derivatives of 1,3-dimethylindolylbutanone play a role. Such research helps understand how these compounds behave in an agricultural setting and their potential impact on crop health and growth (Han-hong, 2005).

Cancer Detection

In medical research, derivatives of 1-(1,3-dimethyl-1H-indol-2-yl)butan-1-one have been synthesized for potential use in cancer detection. For instance, specific water-soluble dyes derived from this compound have been developed for optical imaging in cancer diagnosis, highlighting the broad potential of these compounds in biomedicine (Pham et al., 2005).

Eigenschaften

IUPAC Name |

1-(1,3-dimethylindol-2-yl)butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-4-7-13(16)14-10(2)11-8-5-6-9-12(11)15(14)3/h5-6,8-9H,4,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMGXJDSFNZAGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C2=CC=CC=C2N1C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358027 |

Source

|

| Record name | 1-(1,3-Dimethyl-1H-indol-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-Dimethyl-1H-indol-2-yl)butan-1-one | |

CAS RN |

425373-45-1 |

Source

|

| Record name | 1-(1,3-Dimethyl-1H-indol-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride](/img/structure/B1362051.png)

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1362060.png)